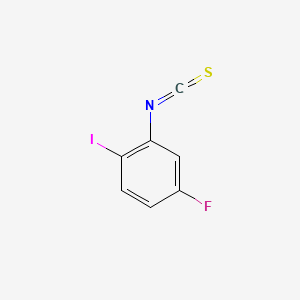
5-Fluoro-2-iodophenyl Isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-iodophenyl Isothiocyanate is an organic compound with the molecular formula C7H3FINS It is a member of the isothiocyanate family, which is characterized by the functional group -N=C=S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodophenyl Isothiocyanate typically involves the reaction of 5-fluoro-2-iodoaniline with thiophosgene or other isothiocyanate precursors. One common method includes the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate product .
Industrial Production Methods: Industrial production of isothiocyanates often employs scalable and efficient methods such as the one-pot synthesis under aqueous conditions. This involves the in situ generation of a dithiocarbamate salt from the amine substrate, followed by elimination to form the isothiocyanate product using cyanuric acid as the desulfurylation reagent .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoro-2-iodophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be attacked by nucleophiles, leading to the formation of thioureas.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: The compound is susceptible to hydrolysis, forming amines and carbonyl sulfide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with isothiocyanates.
Cycloaddition Reagents: Dienophiles and other unsaturated compounds.
Hydrolysis Conditions: Acidic or basic aqueous conditions.
Major Products Formed:
Thioureas: Formed from nucleophilic substitution reactions.
Heterocycles: Formed from cycloaddition reactions.
Amines and Carbonyl Sulfide: Formed from hydrolysis.
Applications De Recherche Scientifique
5-Fluoro-2-iodophenyl Isothiocyanate has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel materials with specific properties
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-iodophenyl Isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is an electrophilic center that can be attacked by nucleophiles, leading to the formation of various products. This reactivity is exploited in its applications in organic synthesis and medicinal chemistry .
Comparaison Avec Des Composés Similaires
Phenyl Isothiocyanate: Similar in structure but lacks the fluorine and iodine substituents.
Benzyl Isothiocyanate: Contains a benzyl group instead of the fluorine and iodine substituents.
Allyl Isothiocyanate: Contains an allyl group instead of the fluorine and iodine substituents.
Uniqueness: 5-Fluoro-2-iodophenyl Isothiocyanate is unique due to the presence of both fluorine and iodine substituents, which can influence its reactivity and the types of reactions it undergoes.
Propriétés
Formule moléculaire |
C7H3FINS |
|---|---|
Poids moléculaire |
279.08 g/mol |
Nom IUPAC |
4-fluoro-1-iodo-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3FINS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H |
Clé InChI |
DKWNQVCFDWTFRI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)N=C=S)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


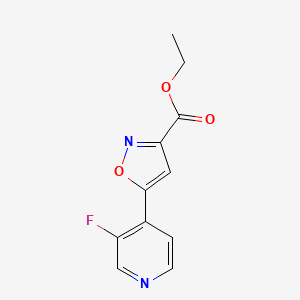
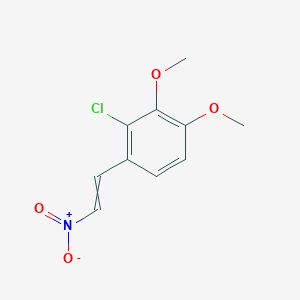
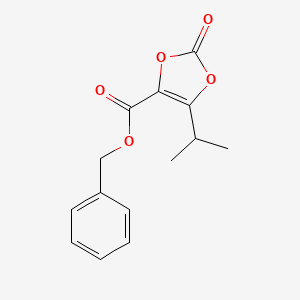
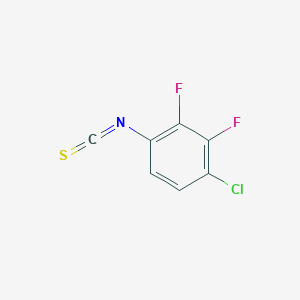
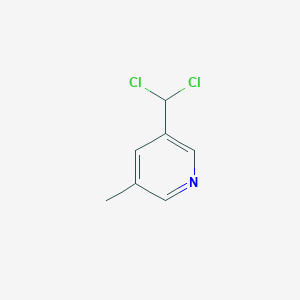

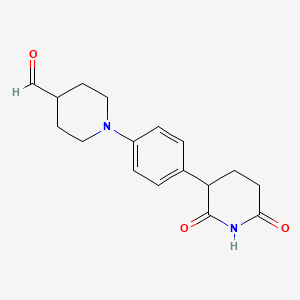
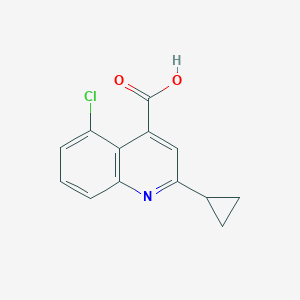


![1-[[(2S)-1-ethoxy-3-hydroxy-1-oxopropan-2-yl]-sulfinoamino]-4-methylbenzene](/img/structure/B13691913.png)
![4-Amino-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13691917.png)
![2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid](/img/structure/B13691922.png)

